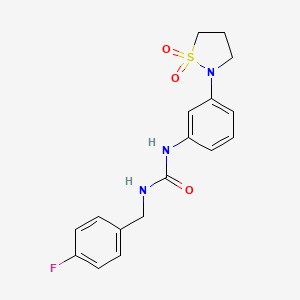
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MTA-TB or TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized in 2013 and has since been the subject of numerous scientific studies.
作用機序
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide works by targeting and inhibiting Bruton's tyrosine kinase (BTK), a protein that plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer growth and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces apoptosis (cell death) in cancer cells, inhibits the production of cytokines (proteins that promote inflammation), and reduces the activation of immune cells that contribute to cancer growth.
実験室実験の利点と制限
One of the main advantages of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide for lab experiments is its high potency and specificity for BTK, which allows for precise targeting of cancer cells. However, its limitations include its relatively short half-life and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of interest is in combination therapy, where this compound is used in combination with other drugs to enhance its efficacy. Another area of interest is in the development of more potent and selective BTK inhibitors. Finally, there is potential for the use of this compound in the treatment of other diseases, such as autoimmune disorders.
合成法
The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-2-aminobenzamide with methylthiomethyl chloride to form 4-(methylthio)methyl-2-aminobenzamide. This is then reacted with thioamide to form this compound.
科学的研究の応用
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against various types of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-24-10-13-11-25-16(17-13)18-15(20)12-2-4-14(5-3-12)26(21,22)19-6-8-23-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOGAUJRTLPKOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

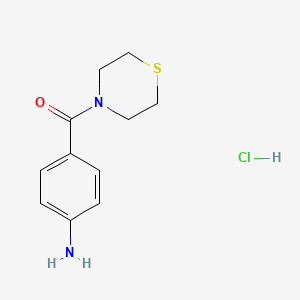
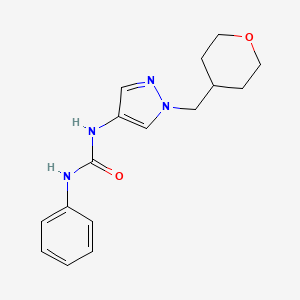
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)
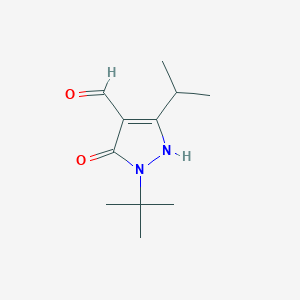
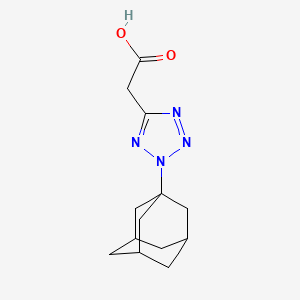
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)
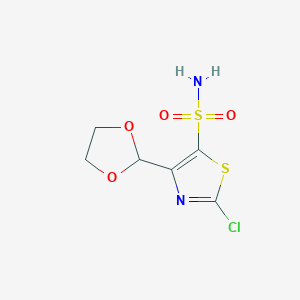

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)
